7-Oxa-2-azaspiro[3.5]nonane hemioxalate
Beschreibung
BenchChem offers high-quality 7-Oxa-2-azaspiro[3.5]nonane hemioxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Oxa-2-azaspiro[3.5]nonane hemioxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
7-oxa-2-azaspiro[3.5]nonane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H13NO.C2H2O4/c2*1-3-9-4-2-7(1)5-8-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJWLMVIJBWYFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC2.C1COCCC12CNC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
7-Oxa-2-azaspiro[3.5]nonane hemioxalate physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 7-Oxa-2-azaspiro[3.5]nonane Hemioxalate
Abstract
Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic structures and explore novel chemical space with enhanced three-dimensional character.[1][2] The 7-Oxa-2-azaspiro[3.5]nonane framework, a bioisosteric mimic of piperidine, represents a valuable building block for the development of therapeutics with potentially improved metabolic stability and pharmacological profiles.[1] This guide provides a comprehensive technical overview of the physicochemical properties of 7-Oxa-2-azaspiro[3.5]nonane in its hemioxalate salt form. The formation of a salt is a critical strategy in drug development to enhance properties such as solubility, stability, and manufacturability.[3][4] We will delve into the core molecular attributes, detailed protocols for structural and physicochemical characterization, and the scientific rationale behind these experimental choices, offering a holistic perspective for researchers, scientists, and drug development professionals.
Introduction to 7-Oxa-2-azaspiro[3.5]nonane Hemioxalate
The Ascendancy of Spirocyclic Scaffolds
The drive to create drug candidates with improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties and novel intellectual property has led to a significant shift towards molecules with greater three-dimensionality (3D). Spiro compounds, which feature two rings connected by a single common atom, are at the forefront of this movement.[2] Their inherent conformational rigidity and defined spatial arrangement of functional groups can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the replacement of traditional ring systems like piperidine with spirocyclic bioisosteres, such as 7-Oxa-2-azaspiro[3.5]nonane, has been shown to improve metabolic stability against oxidative enzymes.[1]
The Hemioxalate Salt Form: A Strategic Choice
While the core spirocyclic structure defines the pharmacological potential, the choice of salt form is a critical decision that profoundly impacts the drug's "developability."[4] Salt formation is a widely used technique to optimize the physicochemical characteristics of an active pharmaceutical ingredient (API).[3] The hemioxalate salt of 7-Oxa-2-azaspiro[3.5]nonane, consisting of two molecules of the basic spirocycle and one molecule of oxalic acid, is chosen to improve aqueous solubility, enhance solid-state stability, and provide a crystalline material with consistent properties, which is crucial for reliable manufacturing and formulation.[3][5]
Core Molecular and Physical Properties
A foundational understanding begins with the compound's basic identity and observable physical traits. These data are the bedrock upon which all further characterization is built.
Chemical Identity
The unambiguous identification of the molecule is the first step in any scientific investigation.
| Property | Value | Source(s) |
| Chemical Name | 7-Oxa-2-azaspiro[3.5]nonane hemioxalate | [6] |
| Synonyms | 2-Oxa-7-azaspiro[3.5]nonane hemioxalate, 7-Oxa-2-azaspiro[3.5]nonane oxalate(2:1) | [7][8] |
| CAS Number | 1429056-28-9 | [7][9][10] |
| Molecular Formula | C₁₆H₂₈N₂O₆ | [7][10] |
| Molecular Weight | 344.41 g/mol | [7][10] |
| Chemical Structure | Two 7-Oxa-2-azaspiro[3.5]nonane molecules per one oxalic acid molecule. | [7][10][11] |
Physical and Thermal Properties
The bulk properties of the material are critical for handling, storage, and formulation.
| Property | Value | Source(s) |
| Physical Form | Solid, white to off-white powder or crystal. | [9][12] |
| Melting Point | 208 °C | [9] |
Structural Elucidation and Purity Assessment
Expertise & Rationale: Before investigating properties relevant to drug action, we must rigorously confirm the molecular structure and assess its purity. Spectroscopic and chromatographic techniques provide a composite, undeniable "fingerprint" of the molecule. This self-validating system ensures that all subsequent biological and physicochemical data are generated on a well-defined chemical entity, which is a non-negotiable standard in pharmaceutical development.
Caption: Workflow for structural elucidation and purity assessment.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standards for elucidating the carbon-hydrogen framework of a molecule. For this spirocycle, one would expect to see distinct signals corresponding to the protons and carbons of the piperidine and oxetane rings. Advanced 2D NMR techniques like COSY and NOESY can be employed to confirm bond connectivity and the through-space proximity of atoms, which is especially useful for defining the stereochemistry of rigid spirocyclic systems.
-
Mass Spectrometry (MS): MS is used to determine the exact molecular weight of the compound, confirming its elemental formula. For the hemioxalate salt, electrospray ionization (ESI) would typically show a prominent ion for the protonated free base (C₇H₁₃NO + H⁺) at m/z 128.1.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR identifies the functional groups present by measuring the absorption of infrared radiation.[13] The spectrum for this compound would be expected to show characteristic bands for N-H stretching (from the secondary amine), C-H stretching, C-O-C stretching (from the oxetane ether), and strong absorbances related to the carboxylate groups of the oxalate counter-ion.
Chromatographic Purity Assessment
Protocol: Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) and an HPLC system with a UV detector.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the hemioxalate salt in a suitable solvent (e.g., 1:1 water:acetonitrile) to a final concentration of 1 mg/mL.
-
Chromatographic Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 214 nm.
-
Gradient: Start with 5% B for 2 minutes, ramp to 95% B over 10 minutes, hold at 95% B for 3 minutes, then return to 5% B and re-equilibrate for 5 minutes.
-
-
Data Analysis: Integrate the peak areas of all detected components. Calculate the purity by dividing the peak area of the main component by the total area of all peaks.
Key Physicochemical Properties for Drug Development
The following properties are critical predictors of a compound's in vivo behavior and are essential for guiding formulation and development strategies.
Aqueous Solubility
Expertise & Rationale: Poor aqueous solubility is a primary cause of failure for drug candidates. A compound must dissolve in the gastrointestinal tract to be absorbed into the bloodstream.[4] The hemioxalate salt form is specifically chosen to enhance the solubility of the parent basic compound. Determining solubility across a range of pH values (e.g., gastric pH 1.2, intestinal pH 6.8) is crucial for predicting oral bioavailability.
Caption: Workflow for a kinetic solubility assay.
Protocol: Kinetic Aqueous Solubility Determination
-
Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Assay Plate: In a 96-well plate, add the stock solution to aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final concentration of 100 µM (with the final DMSO concentration at 1%).
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach equilibrium.
-
Separation: Filter the plate using a 96-well filter plate (e.g., 0.45 µm) to separate the dissolved compound (filtrate) from any solid precipitate.
-
Quantification: Quantify the concentration of the compound in the filtrate against a known standard curve using a suitable analytical method like LC-MS or UV-Vis spectroscopy. The resulting concentration is the kinetic solubility.
Acidity Constant (pKa)
Expertise & Rationale: The pKa value dictates the degree of ionization of a molecule at a given pH.[4] For 7-Oxa-2-azaspiro[3.5]nonane, the secondary amine in the piperidine ring is basic and will be protonated at physiological pH (~7.4). Knowing the pKa is essential to:
-
Predict absorption in the GI tract (as the neutral form is more readily absorbed).
-
Understand solubility behavior (the ionized form is generally more soluble).
-
Guide salt selection and formulation development.
Protocol: pKa Determination by Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a known amount of the hemioxalate salt in a co-solvent system (e.g., methanol/water) to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate the amine, followed by titration with a standardized strong base (e.g., 0.1 M NaOH) to deprotonate it. Record the pH value after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, specifically the pH at which half of the amine is protonated. Specialized software is used for precise calculation.
Lipophilicity (LogP / LogD)
Expertise & Rationale: Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ability to cross cell membranes. It is typically measured as the partition coefficient (LogP) between octanol and water for the neutral species. However, for an ionizable compound like this, the distribution coefficient (LogD) at a specific pH (e.g., 7.4) is more physiologically relevant. LogD influences absorption, membrane permeability, plasma protein binding, and metabolism.
Protocol: LogD₇.₄ Determination by Shake-Flask Method
-
System Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa by mixing and allowing the phases to separate.
-
Sample Preparation: Prepare a solution of the compound in the pH 7.4 buffer at a known concentration.
-
Partitioning: Add equal volumes of the aqueous solution and the pre-saturated n-octanol to a vial.
-
Equilibration: Cap the vial and shake vigorously for 1-2 hours to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from the aqueous phase and determine the compound's concentration using HPLC or LC-MS.
-
Calculation: The concentration in the octanol phase is determined by difference from the initial aqueous concentration. LogD is calculated as: Log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ).
Summary and Conclusion
7-Oxa-2-azaspiro[3.5]nonane hemioxalate is a promising chemical entity for drug discovery, leveraging the structural benefits of a 3D spirocyclic core with the practical advantages of a crystalline salt form. Its physicochemical profile, summarized below, provides the essential data needed to advance its development.
| Parameter | Known Value / Method | Rationale in Drug Development |
| Identity & Purity | Confirmed by NMR, MS, IR, HPLC | Ensures data reliability and batch-to-batch consistency. |
| Melting Point | 208 °C | Indicator of thermal stability and purity.[9] |
| Aqueous Solubility | Determined by Kinetic Assay | Critical for dissolution and oral bioavailability.[4] |
| pKa | Determined by Potentiometry | Predicts ionization state, influencing absorption and distribution.[4] |
| Lipophilicity (LogD) | Determined by Shake-Flask | Governs membrane permeability and ADME properties. |
| Solid-State Form | Characterized by PXRD, DSC | Impacts stability, hygroscopicity, and manufacturability.[3] |
A thorough characterization, following the principles and protocols outlined in this guide, is fundamental to unlocking the therapeutic potential of this and other novel spirocyclic compounds. This systematic approach ensures scientific integrity and provides the robust data package required for informed decision-making in the complex landscape of drug development.
References
- BenchChem. (n.d.). Initial Characterization of Novel Spiro Compounds: A Technical Guide.
- Lab Pro. (n.d.). 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate, 250MG.
- French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- Sigma-Aldrich. (n.d.). 2-oxa-7-azaspiro[3.5]nonane hemioxalate | 1429056-28-9.
- EMAN RESEARCH PUBLISHING. (2024, April 5). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin.
- BenchChem. (n.d.). Technical Support Center: Characterization of Spiro Compounds.
- Smolecule. (2023, August 16). Buy 2-Oxa-7-azaspiro[3.5]nonane hemioxalate | 1429056-28-9.
- NextSDS. (n.d.). 7-oxa-2-azaspiro[3.5]nonane heMioxalate — Chemical Substance Information.
- Google Patents. (n.d.). EP2225224A2 - Novel hemioxalate salt of eletriptan.
- ResearchGate. (n.d.). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b).
- MDPI. (2026, February 5). Spectral Characterization of Prospidium Chloride Using Complementary Analytical Techniques.
- MDPI. (2023, July 14). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity.
- Sigma-Aldrich. (n.d.). 2-Oxa-7-azaspiro[3.5]nonane oxalate(2:1) | 1429056-28-9.
- PubChem. (n.d.). 7-Oxa-2-azaspiro(3.5)nonane | C7H13NO | CID 21030011.
- TCI Chemicals. (n.d.). 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate | 1429056-28-9.
- PubChem. (n.d.). 2-Oxa-7-azaspiro[3.5]nonane | C7H13NO | CID 21955284.
- Sigma-Aldrich. (n.d.). 7-Oxa-2-azaspiro[3.5]nonane oxalate(2:1) | 1523571-04-1.
- MDPI. (2018, July 14). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- BenchChem. (n.d.). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
- Google Patents. (n.d.). US10449203B2 - Tianeptine oxalate salts and polymorphs.
- European Journal of Pharmaceutical Sciences. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges.
- NextSDS. (n.d.). 7-Oxa-2-azaspiro[3.5]nonane oxalate(2:1) — Chemical Substance Information.
- PubChem. (n.d.). N,N-Diethyl-p-phenylenediamine hemioxalate | C22H34N4O4 | CID 112893.
- CymitQuimica. (n.d.). 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate.
- Sigma-Aldrich. (n.d.). 2-Oxa-7-azaspiro[3.5]nonane oxalate 97%.
- Sigma-Aldrich. (n.d.). 7-Oxa-2-azaspiro[3.5]nonane oxalate | 1408076-09-4.
- BLDpharm. (n.d.). 1379811-94-5|2-Oxa-7-azaspiro[3.5]nonane oxalate.
- Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams.
- D.H. Ripin, D.A. Evans. (n.d.). pKa's of Inorganic and Oxo-Acids.
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. mdpi.com [mdpi.com]
- 3. EP2225224A2 - Novel hemioxalate salt of eletriptan - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. US10449203B2 - Tianeptine oxalate salts and polymorphs - Google Patents [patents.google.com]
- 6. nextsds.com [nextsds.com]
- 7. 2-oxa-7-azaspiro[3.5]nonane hemioxalate | 1429056-28-9 [sigmaaldrich.com]
- 8. 7-Oxa-2-azaspiro[3.5]nonane oxalate(2:1) | 1523571-04-1 [sigmaaldrich.com]
- 9. labproinc.com [labproinc.com]
- 10. Buy 2-Oxa-7-azaspiro[3.5]nonane hemioxalate | 1429056-28-9 [smolecule.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate | 1429056-28-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. Spectral Characterization of Prospidium Chloride Using Complementary Analytical Techniques [mdpi.com]
7-Oxa-2-azaspiro[3.5]nonane hemioxalate synthesis mechanism
An In-Depth Technical Guide to the Synthesis of 7-Oxa-2-azaspiro[3.5]nonane Hemioxalate
Abstract
Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry, offering a unique three-dimensional (3D) topology that can lead to improved physicochemical properties and novel intellectual property. The 7-oxa-2-azaspiro[3.5]nonane framework, which incorporates both an azetidine and a tetrahydropyran ring, is a valuable building block for accessing this expanded chemical space. This guide provides a detailed technical overview of a robust and scalable synthetic route to 7-Oxa-2-azaspiro[3.5]nonane, culminating in its isolation as a stable, crystalline hemioxalate salt. We will delve into the mechanistic underpinnings of each synthetic step, explaining the causality behind experimental choices and providing field-proven protocols suitable for researchers in drug discovery and development.
Strategic Analysis: A Retrosynthetic Approach
A logical synthesis design begins with a retrosynthetic analysis of the target molecule. The final product, 7-Oxa-2-azaspiro[3.5]nonane Hemioxalate, is an acid-base salt. This immediately suggests the final step is a salt formation between the freebase (the spirocyclic amine) and oxalic acid. The freebase itself is a secondary amine, which is commonly handled in a protected form during synthesis to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for this purpose due to its stability under a wide range of conditions and its facile, orthogonal removal under acidic conditions. This leads to the key intermediate, tert-butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate. The core spirocyclic structure of this intermediate can be constructed through a key cyclization reaction, forming the tetrahydropyran ring onto a pre-existing, functionalized azetidine core. A highly efficient method for this is the Williamson ether synthesis. This multi-step strategy is outlined below.
Caption: Key mechanism for the formation of the spirocyclic core.
Experimental Protocol: tert-butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
| Parameter | Value/Reagent | Moles (Equivalents) |
| Starting Material 1 | N-Boc-3,3-bis(hydroxymethyl)azetidine | 1.0 |
| Starting Material 2 | bis(2-chloroethyl) ether | 1.1 |
| Base | Sodium Hydride (60% dispersion in oil) | 2.5 |
| Solvent | Anhydrous Tetrahydrofuran (THF) | - |
| Temperature | 0 °C to 65 °C (Reflux) | - |
| Reaction Time | 12-18 hours | - |
| Typical Yield | 75-85% | - |
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add a 60% dispersion of sodium hydride (2.5 eq.) in mineral oil. Wash the NaH with anhydrous hexanes (3x) to remove the oil, decanting the hexanes carefully under a stream of nitrogen.
-
Reagent Addition: Suspend the oil-free NaH in anhydrous THF. Cool the suspension to 0 °C using an ice bath. Add a solution of N-Boc-3,3-bis(hydroxymethyl)azetidine (1.0 eq.) in anhydrous THF dropwise over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.
-
Cyclization: Add bis(2-chloroethyl) ether (1.1 eq.) dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux (approx. 65 °C) and maintain for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of water until gas evolution ceases. Add ethyl acetate and water to partition the mixture. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the title compound as a clear oil or white solid.
Part II: N-Boc Deprotection
With the core scaffold synthesized, the next step is to deprotect the secondary amine. The Boc group is designed to be stable to many reaction conditions but readily cleaved by acid.
Mechanism and Rationale
The deprotection mechanism is an acid-catalyzed elimination reaction. The acid (e.g., trifluoroacetic acid, TFA, or HCl) protonates the carbonyl oxygen of the carbamate, making the carbonyl carbon more electrophilic. This facilitates the collapse of the intermediate, leading to the formation of the stable tert-butyl cation, carbon dioxide, and the protonated free amine. The tert-butyl cation is then deprotonated to form isobutylene gas. Using a strong acid like TFA in an inert solvent like dichloromethane (DCM) is highly effective and common. The volatility of TFA, DCM, isobutylene, and CO₂ allows for their easy removal in vacuo, simplifying purification.
Experimental Protocol: 7-Oxa-2-azaspiro[3.5]nonane
| Parameter | Value/Reagent | Moles (Equivalents) |
| Starting Material | tert-butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate | 1.0 |
| Reagent | Trifluoroacetic Acid (TFA) | 5-10 |
| Solvent | Dichloromethane (DCM) | - |
| Temperature | 0 °C to Room Temperature | - |
| Reaction Time | 1-3 hours | - |
| Typical Yield | >95% (crude) | - |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the N-Boc protected spirocycle (1.0 eq.) in DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Deprotection: Add TFA (5-10 eq.) dropwise to the stirred solution. After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC until the starting material is completely consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The residue is the crude trifluoroacetate salt of the amine. To obtain the freebase, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate carefully at low temperature to yield the volatile freebase, which should be used immediately in the next step.
Part III: Hemioxalate Salt Formation
The final step is the formation of the hemioxalate salt. Converting the freebase amine, which is often an oil or a volatile low-melting solid, into a salt provides a stable, crystalline, and non-hygroscopic solid that is easier to handle, purify, and store. The "hemioxalate" designation indicates a 2:1 molar ratio of the amine to oxalic acid.
Mechanism and Rationale
This is a straightforward acid-base reaction. The basic nitrogen atom of the spirocyclic amine accepts a proton from the acidic carboxylic acid groups of oxalic acid. Given the 2:1 stoichiometry, one molecule of the dicarboxylic oxalic acid protonates two molecules of the amine. The choice of solvent is important; a solvent in which the amine and oxalic acid are soluble but the resulting salt is not, such as isopropanol (IPA) or a mixture with diethyl ether, will cause the product to precipitate, providing a simple and high-yielding isolation method. Anhydrous conditions are preferred to prevent the formation of hydrated salts.
Experimental Protocol: 7-Oxa-2-azaspiro[3.5]nonane Hemioxalate
| Parameter | Value/Reagent | Moles (Equivalents) |
| Starting Material | 7-Oxa-2-azaspiro[3.5]nonane (freebase) | 1.0 |
| Reagent | Anhydrous Oxalic Acid | 0.5 |
| Solvent | Isopropanol (IPA) / Diethyl Ether | - |
| Temperature | Room Temperature | - |
| Reaction Time | 1-2 hours | - |
| Typical Yield | >90% | - |
Step-by-Step Methodology:
-
Preparation: Dissolve the crude freebase amine (1.0 eq.) in a minimal amount of anhydrous IPA. In a separate flask, prepare a solution of anhydrous oxalic acid (0.5 eq.) in anhydrous IPA.
-
Salt Formation: Add the oxalic acid solution dropwise to the stirred amine solution at room temperature. A precipitate should begin to form.
-
Crystallization and Isolation: Stir the resulting slurry for 1-2 hours at room temperature. To ensure complete precipitation, diethyl ether can be added as an anti-solvent. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold diethyl ether to remove any soluble impurities. Dry the resulting white solid under high vacuum to yield the pure 7-Oxa-2-azaspiro[3.5]nonane hemioxalate.
Conclusion and Outlook
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 7-Oxa-2-azaspiro[3.5]nonane hemioxalate, a valuable building block for drug discovery. The strategy relies on a robust intramolecular Williamson ether synthesis for the key spirocyclization, followed by standard, high-yielding deprotection and salt formation steps. By understanding the mechanistic principles behind each transformation, researchers can effectively troubleshoot and adapt these protocols for the synthesis of novel analogues, further expanding the exploration of 3D chemical space in the pursuit of next-generation therapeutics.
References
Technical Whitepaper: Molecular Weight, Solubility, and Physicochemical Profiling of 7-Oxa-2-azaspiro[3.5]nonane Hemioxalate
Executive Summary
As drug discovery pivots toward highly complex, three-dimensional molecular architectures, spirocyclic scaffolds have emerged as privileged bioisosteres. Specifically, 7-oxa-2-azaspiro[3.5]nonane serves as a rigid, metabolically stable replacement for planar heterocycles like morpholine or piperazine. However, the inherent lipophilicity of the free base necessitates strategic salt formation to optimize its pharmacokinetic profile.
This whitepaper provides an in-depth technical analysis of the molecular weight and thermodynamic solubility of 7-oxa-2-azaspiro[3.5]nonane hemioxalate. By detailing the causality behind physicochemical behaviors and providing self-validating experimental protocols, this guide equips researchers with the authoritative methodologies required to integrate this scaffold into advanced drug development pipelines.
Structural Dynamics & Molecular Weight Profiling
The spirocyclic core of 7-oxa-2-azaspiro[3.5]nonane consists of an azetidine ring (2-aza) fused to a tetrahydropyran ring (7-oxa) via a single spiro carbon. This unique geometry modulates aqueous solubility and metabolic stability by replacing traditional carbonyls or gem-dimethyl groups.
The free base exhibits a molecular weight of 127.18 g/mol [1]. However, to disrupt the crystal lattice energy and enhance hydration, the compound is frequently synthesized as a hemioxalate salt (a 2:1 ratio of the spiro base to oxalic acid)[2].
Table 1: Comparative Physicochemical Properties
| Property | Free Base | Hemioxalate Salt (2:1 Ratio) |
| IUPAC Name | 7-Oxa-2-azaspiro[3.5]nonane | 7-Oxa-2-azaspiro[3.5]nonane hemioxalate |
| CAS Number | 194157-10-3[1] | 1408076-09-4[3] / 1523571-04-1[2] |
| Molecular Formula | C₇H₁₃NO | C₁₆H₂₈N₂O₆ |
| Molecular Weight | 127.18 g/mol | 344.41 g/mol |
| H-Bond Donors | 1 | 4 (via protonated azetidine nitrogens) |
| H-Bond Acceptors | 2 | 6 |
| Aqueous Solubility | Moderate (~1–5 mg/mL) | High (>50 mg/mL, pH dependent)[4] |
Mechanistic Rationale: Why Hemioxalate?
The decision to utilize the hemioxalate salt is rooted in fundamental thermodynamics. The basic azetidine nitrogen (pKa ~9.5) is readily protonated by oxalic acid. Because oxalic acid is a diprotic acid, one molecule can pair with two molecules of the spiro base, forming the 2:1 hemioxalate complex.
This salt formation serves two critical functions:
-
Crystal Lattice Disruption: The bulky oxalate counterion prevents the spiro bases from packing too tightly, lowering the energy required for water molecules to break the solid lattice.
-
Hydration Enhancement: The oxygen atom in the tetrahydropyran ring acts as a strong hydrogen bond acceptor, synergizing with the charged azetidinium ion to rapidly pull the molecule into an aqueous phase[4].
Fig 2. Mechanistic rationale for spirocyclic hemioxalate solubility.
Self-Validating Experimental Methodologies
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality, ensuring that researchers understand why a parameter is chosen, rather than just how to execute it.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
Kinetic solubility assays (like DMSO-dilution) artificially inflate apparent solubility due to co-solvent effects. To determine the true thermodynamic solubility of the hemioxalate salt, a rigorous shake-flask method must be employed.
-
Step 1: Solid Dispensing. Weigh 5 mg of 7-oxa-2-azaspiro[3.5]nonane hemioxalate into a Type I borosilicate glass vial.
-
Causality: Glass is mandatory. Polypropylene tubes induce non-specific hydrophobic adsorption, which artificially lowers the measured concentration of the compound in solution.
-
-
Step 2: Buffer Addition. Add 1 mL of 50 mM Phosphate Buffer (pH 7.4).
-
Step 3: Equilibration. Incubate the vial at 37°C with 300 rpm orbital shaking for 24 hours.
-
Causality: A 24-hour window is critical. It provides sufficient time for the system to transition past the kinetic dissolution phase and reach a true thermodynamic equilibrium between the solid lattice and the aqueous phase.
-
-
Step 4: Phase Separation. Centrifuge the sample at 10,000 × g for 15 minutes.
-
Causality: High-speed centrifugation pellets sub-micron crystallites. If left in the supernatant, these micro-crystals will dissolve upon injection into the HPLC mobile phase, causing massive false-positive concentration spikes.
-
-
Step 5: Quantification. Extract the supernatant and analyze via HPLC-UV against a validated 5-point calibration curve.
-
Step 6: Self-Validation (Crucial Check). Measure the final pH of the supernatant and analyze the residual solid pellet via X-Ray Powder Diffraction (XRPD).
-
Causality: Hemioxalate salts release acidic counterions that can drastically drop the microenvironmental pH. If the buffer pH shifts by >0.1 units, the measured solubility is invalid for pH 7.4. Furthermore, XRPD confirms that the salt has not disproportionated back into the less soluble free base during the 24-hour equilibration.
-
Fig 1. Thermodynamic solubility workflow for hemioxalate salts.
Protocol 2: Molecular Weight Verification via LC-MS/MS
To confirm the integrity of the hemioxalate salt and rule out degradation, orthogonal validation of the molecular weight is required.
-
Step 1: Sample Preparation. Dilute the compound to 1 µg/mL in a 50:50 Water:Acetonitrile solution containing 0.1% Formic Acid.
-
Causality: Formic acid acts as an ion-pairing agent. It ensures complete protonation of the azetidine nitrogen, which is an absolute requirement for maximizing ionization efficiency in positive electrospray ionization (ESI+) mode.
-
-
Step 2: Chromatographic Separation. Inject 2 µL onto a sub-2 µm C18 column, utilizing a steep organic gradient (5% to 95% Acetonitrile over 3 minutes).
-
Step 3: Mass Spectrometry. Operate the mass spectrometer in ESI+ mode, targeting the exact mass of the protonated free base ( [M+H]+ m/z = 128.18). Note that the oxalate counterion will not appear in positive mode.
-
Step 4: Self-Validation. Inject a pure solvent blank immediately following the sample run.
-
Causality: This guarantees that the m/z 128.18 signal is derived strictly from the sample vial and is not an artifact of column carryover or background contamination in the source.
-
References
-
Title: 7-Oxa-2-azaspiro(3.5)nonane | C7H13NO | CID 21030011 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design Source: ResearchGate URL: [Link]
Sources
Engineering 3D Chemical Space: A Technical Guide to 7-Oxa-2-azaspiro[3.5]nonane Hemioxalate in Drug Discovery
Executive Summary
The modern drug discovery landscape has undergone a paradigm shift, moving away from flat, sp2-hybridized aromatic systems toward three-dimensional, Fsp3-rich architectures. This "Escape from Flatland" strategy mitigates the high clinical attrition rates associated with poor aqueous solubility and off-target toxicity. Among the most promising structural motifs are spirocyclic building blocks.
This whitepaper provides an in-depth technical analysis of 7-Oxa-2-azaspiro[3.5]nonane hemioxalate , a highly versatile, conformationally restricted bioisostere. By fusing an azetidine ring with a tetrahydropyran ring via a single spiro carbon, this scaffold offers a superior 3D alternative to traditional morpholine or piperidine rings.
The Structural Paradigm: Why 7-Oxa-2-azaspiro[3.5]nonane?
The 7-oxa-2-azaspiro[3.5]nonane core is structurally designed to mimic the pharmacophore of morpholine or piperazine while forcing the spatial vectors of the basic nitrogen and the hydrogen-bond accepting oxygen into a rigid, orthogonal geometry.
The Hemioxalate Salt Advantage
In its free base form, the low-molecular-weight spirocycle (m/z 127.18) is volatile and prone to degradation. The hemioxalate salt (CAS 1408076-09-4) is the preferred handling format[1]. It provides a highly crystalline, bench-stable solid with a precise 2:1 stoichiometry (two molecules of the spirocyclic amine to one molecule of diprotic oxalic acid). This ensures absolute reproducibility during stoichiometric reaction setups and prevents the hygroscopic degradation common in hydrochloride salts of azetidines[].
Physicochemical Causality
The incorporation of this spirocycle fundamentally alters the physicochemical properties of a lead candidate. For example, replacing the piperidine core in the anesthetic drug Bupivacaine with a 7-oxa-2-azaspiro[3.5]nonane derivative maintained target efficacy while increasing water solubility and reducing in vivo toxicity by 5-fold[3].
Table 1: Quantitative Physicochemical Profiling
| Parameter | Morpholine / Piperidine Core | 7-Oxa-2-azaspiro[3.5]nonane Core | Mechanistic Causality |
| Fraction sp3 (Fsp3) | ~0.67 - 0.83 | 1.00 | Complete saturation and spiro-fusion force a rigid, 3D conformation, reducing promiscuous planar intercalation. |
| Lipophilicity (LogD) | Baseline | Reduced (ΔLogD ≈ -0.5 to -1.0) | The tetrahydropyran oxygen acts as a strong H-bond acceptor, significantly decreasing lipophilicity. |
| Metabolic Stability | Susceptible to α-oxidation | Highly Stable | The spiro-quaternary center sterically shields adjacent C-H bonds from Cytochrome P450 (CYP) oxidation. |
| Aqueous Solubility | Baseline | Significantly Enhanced | The 3D disruption of crystal lattice packing energy, combined with the polar surface area of the oxygen, drives hydration. |
| In Vivo Toxicity | Baseline | Reduced (e.g., 5x lower) | Lower lipophilicity and altered geometry reduce binding to anti-targets (e.g., hERG channels)[3]. |
Hit-to-Lead Biological Workflow
When a high-throughput screening (HTS) campaign identifies a flat, aromatic-heavy hit, medicinal chemists deploy 7-oxa-2-azaspiro[3.5]nonane to morph the structure. The workflow below illustrates the logical progression of this bioisosteric replacement.
Workflow of hit-to-lead optimization utilizing spirocyclic bioisosteric replacement.
Self-Validating Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
To successfully incorporate 7-oxa-2-azaspiro[3.5]nonane hemioxalate into a drug scaffold, the synthetic protocol must account for the unique stoichiometry of the salt and the steric hindrance of the spiro-azetidine. The following protocol is designed as a self-validating system , ensuring that each step provides measurable feedback before proceeding.
Materials Required
-
7-Oxa-2-azaspiro[3.5]nonane hemioxalate (1.0 eq)
-
Aryl halide electrophile (e.g., 1,4-dibromo-2-nitrobenzene) (1.2 eq)
-
Anhydrous Potassium Carbonate ( K2CO3 , finely milled) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Step-by-Step Methodology
Step 1: Desalting & Nucleophile Activation
-
Action: Suspend 1.0 eq of the hemioxalate salt in anhydrous DMF (0.2 M concentration). Add 3.0 eq of finely milled anhydrous K2CO3 . Stir at room temperature for 30 minutes.
-
Causality: The hemioxalate salt contains 0.5 equivalents of diprotic oxalic acid per molecule of the spirocyclic amine. To fully liberate the nucleophilic free base and scavenge the hydrohalic acid generated during the subsequent SNAr, a significant excess of base is mandatory.
-
Self-Validation: The suspension will become visibly cloudy as insoluble potassium oxalate forms. Spotting the mixture on a TLC plate and treating it with a ninhydrin stain will yield a dark spot, confirming the successful liberation of the secondary amine.
Step 2: Electrophilic Coupling & Thermal Activation
-
Action: Add 1.2 eq of the aryl halide to the activated suspension. Heat the reaction vessel to 80 °C for 16 hours under an inert nitrogen atmosphere.
-
Causality: The nitrogen atom within the spiro-azetidine ring is sterically hindered by the adjacent spiro-quaternary center. Elevated thermal energy (80 °C) is required to overcome the activation energy barrier for the SNAr transition state.
Step 3: Reaction Monitoring (The LC-MS Checkpoint)
-
Action: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.
-
Self-Validation: The reaction is validated to proceed to the next step only when the mass of the starting spirocycle (m/z 128 [M+H]+ for the free base) is completely depleted and replaced by the target product mass. If m/z 128 persists, the reaction requires extended heating or additional base.
Step 4: Phase-Separation Workup
-
Action: Cool the mixture to room temperature. Quench by pouring into a volume of distilled water equal to 5x the reaction volume. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate.
-
Causality: DMF, unreacted oxalic acid, and excess K2CO3 are highly water-soluble and will partition entirely into the aqueous layer. The newly formed functionalized spirocycle is lipophilic and will selectively partition into the organic layer, effectively self-purifying the intermediate prior to chromatography.
Self-validating synthetic workflow for SNAr utilizing 7-oxa-2-azaspiro[3.5]nonane hemioxalate.
References
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.French-Ukrainian Journal of Chemistry.
- A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery.Benchchem.
- 7-Oxa-2-azaspiro[3.5]nonane oxalate(2:1).Sigma-Aldrich.
- CAS 1408076-09-4 7-Oxa-2-azaspiro[3.5]nonane hemioxalate.BOC Sciences.
Sources
Technical Support Center: Overcoming Steric Hindrance with 7-Oxa-2-azaspiro[3.5]nonane Hemioxalate
Welcome to the technical support resource for 7-Oxa-2-azaspiro[3.5]nonane hemioxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by the steric environment of this valuable spirocyclic building block. The compact and rigid three-dimensional structure of 7-Oxa-2-azaspiro[3.5]nonane, while desirable for introducing novel vectors in drug design, can present significant hurdles in achieving efficient chemical transformations.[1][2] This resource provides in-depth troubleshooting advice and detailed protocols to help you overcome these synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation/N-arylation reaction with 7-Oxa-2-azaspiro[3.5]nonane is showing low to no conversion. What is the likely cause?
A1: The primary suspect is steric hindrance. The nitrogen atom in the 2-position is situated within a spirocyclic framework, where the adjacent oxetane and piperidine rings restrict access for incoming electrophiles. The hemioxalate salt form also means the amine is protonated, reducing its nucleophilicity. Liberation of the free base is a critical first step. For challenging electrophiles, the combination of a sterically encumbered nucleophile and a bulky electrophile significantly increases the activation energy of the reaction.
Q2: How do I ensure the complete conversion of the hemioxalate salt to the free amine before starting my reaction?
A2: It is crucial to perform a preliminary liquid-liquid extraction. Dissolve the 7-Oxa-2-azaspiro[3.5]nonane hemioxalate in water and basify with a suitable inorganic base (e.g., K₂CO₃, NaOH) to a pH > 10. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine. For small-scale reactions, a biphasic reaction system with a phase-transfer catalyst can sometimes be employed, though complete conversion to the free base is generally recommended for reproducibility.
Q3: Are there any solvents that are particularly well-suited for reactions with this spirocycle?
A3: The choice of solvent is critical. For nucleophilic substitution reactions, polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can help to stabilize charged intermediates and increase reaction rates. For reactions involving organometallic catalysts, such as palladium-catalyzed cross-couplings, anhydrous and deoxygenated solvents like 1,4-dioxane or toluene are often required.[3]
Q4: I am observing the formation of multiple products in my reaction. What could be the reason?
A4: Besides the desired N-functionalized product, side reactions can occur. These may include elimination reactions if your electrophile has a suitable leaving group and accessible beta-protons, or reactions with the oxalate counter-ion if not properly removed. In some cases, with highly reactive electrophiles, over-alkylation to form a quaternary ammonium salt is a possibility, though less likely with this sterically hindered amine. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to identify and minimize these side products.[4][5]
Troubleshooting Guides
Guide 1: Low Yield in N-Alkylation and N-Arylation Reactions
Low yields in N-alkylation and N-arylation are common issues stemming from the steric congestion around the nitrogen atom of the 7-Oxa-2-azaspiro[3.5]nonane core. The following strategies can be employed to improve reaction outcomes.
The Challenge: Steric Hindrance
The spirocyclic nature of the molecule creates a "cage-like" environment around the secondary amine, physically blocking the optimal trajectory for nucleophilic attack on the electrophile. This is particularly pronounced with bulky alkyl halides or ortho-substituted aryl halides.
Caption: Steric clash increasing the activation energy in N-arylation.
Solutions and Protocols
-
Elevated Temperatures: Increasing the reaction temperature provides the necessary kinetic energy to overcome the activation barrier imposed by steric hindrance. Reactions can be heated conventionally or with microwave irradiation for more rapid and efficient heating.
-
Choice of Base: A strong, non-nucleophilic base is often required to deprotonate the amine or scavenge the acid byproduct without competing in the main reaction. Proton sponges or hindered amine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or diisopropylethylamine (DIPEA) are excellent choices. For palladium-catalyzed couplings, inorganic bases like Cs₂CO₃ or K₃PO₄ are often effective.[3]
For challenging N-arylation reactions (e.g., with aryl chlorides), a palladium-catalyzed Buchwald-Hartwig amination is often the method of choice. The selection of the appropriate ligand is critical for success.
-
Bulky, Electron-Rich Ligands: Ligands such as RuPhos, XPhos, or BrettPhos are designed to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, especially with hindered substrates.[6] These ligands create a coordinatively unsaturated and highly reactive palladium center.
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ or a suitable pre-catalyst | Provides the active Pd(0) species. |
| Ligand | RuPhos or XPhos | Bulky, electron-rich phosphine ligands are effective for hindered amines.[6] |
| Base | NaOt-Bu or Cs₂CO₃ | Strong base to facilitate the catalytic cycle.[3] |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | Aprotic solvents are standard for this reaction. |
| Temperature | 80-110 °C | Higher temperatures are often necessary to overcome steric barriers. |
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), 7-Oxa-2-azaspiro[3.5]nonane (free base, 1.2 equiv), NaOt-Bu (1.4 equiv), and the appropriate phosphine ligand (e.g., RuPhos, 2-4 mol %).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add Pd₂(dba)₃ (1-2 mol %) to the flask.
-
Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Heat the reaction mixture at 80-110 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Guide 2: Inefficient Acylation Reactions
Acylation of 7-Oxa-2-azaspiro[3.5]nonane can also be challenging, particularly with sterically demanding acylating agents like ortho-substituted acid chlorides or bulky anhydrides.
The Challenge: Reduced Nucleophilicity and Steric Hindrance
The secondary amine's lone pair is sterically shielded, and its nucleophilicity can be further reduced by the electron-withdrawing effect of the adjacent oxygen atom in the oxetane ring.
Solutions and Protocols
Instead of using a pre-formed acid chloride or anhydride, a peptide coupling reagent can be used to activate a carboxylic acid in situ, often leading to higher yields under milder conditions.
-
Common Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole) are highly effective.
Protocol 2: Amide Coupling Using HATU
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in DMF.
-
Add HATU (1.1 equiv) and a non-nucleophilic base such as DIPEA (2.5 equiv) to the solution and stir for 10-15 minutes at room temperature to pre-activate the acid.
-
Add a solution of 7-Oxa-2-azaspiro[3.5]nonane (free base, 1.2 equiv) in DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for HATU-mediated amide coupling.
Guide 3: Monitoring Reaction Progress
Accurate monitoring of reactions involving 7-Oxa-2-azaspiro[3.5]nonane is key to successful optimization.
Analytical Techniques
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring. The spirocyclic amine is UV-inactive, so staining with a potassium permanganate or ninhydrin solution is necessary for visualization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of starting materials, products, and byproducts by their mass-to-charge ratio. This is the preferred method for tracking conversion and identifying potential issues.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals. For quantitative analysis, an internal standard can be used.[4]
Table 2: Comparison of Reaction Monitoring Techniques
| Technique | Advantages | Disadvantages |
| TLC | Fast, inexpensive, easy to perform. | Qualitative, requires staining for visualization. |
| LC-MS | Highly sensitive, provides mass information, quantitative.[4] | Requires specialized equipment, more time-consuming than TLC. |
| NMR | Provides structural information, can be quantitative.[4] | Lower sensitivity than LC-MS, requires more sample. |
By understanding the inherent steric challenges of 7-Oxa-2-azaspiro[3.5]nonane and applying these targeted strategies, researchers can significantly improve the efficiency and success rate of their synthetic transformations.
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
- Smolecule. (2023, August 16). Buy 2-Oxa-7-azaspiro[3.
- Catalytic diazene synthesis from sterically hindered amines for deaminative functionaliz
- Benchchem. (2025). Exploring the Chemical Space of 2-Oxaspiro[3.
- oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry.
- Advances in Catalysis Using N-Heterocyclic Carbene Platinum Complexes. (2026, January 27). MDPI.
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015, February 4).
- Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (2018, May 1). PubMed.
- Rigid hindered N-heterocyclic carbene palladium precatalysts: synthesis, characterization and catalytic amination. (n.d.). Royal Society of Chemistry.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (n.d.).
- Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry, 80(15), 7876-7883.
- Sterically hindered amine derivatives with wide ranges of applications. (n.d.).
- Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). (n.d.).
- 2-Oxa-7-azaspiro[3.
- Benchchem. (2025). Overcoming steric hindrance in reactions with o-Toluic Acid Chloride. Benchchem.
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
-
An improved synthesis of 2-oxa-7-azaspiro[1][7]nonane and analogs as novel reagents in medicinal chemistry. (2025, August 6). ResearchGate.
- 7-Oxa-2-azaspiro[3.
- Benchchem. (2025).
- Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (n.d.). PMC.
- Tips for crossing checking the IUPAC name of Spiro and Bicyclic Compounds. (2024, April 24). YouTube.
- Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022, November 19). MDPI.
- Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. (2014, July 8).
- The effect of steric hindrance in amines, and sterically destabilized twisted amides. (n.d.).
- 7-oxa-2-azaspiro[3.
- 2-oxa-7-azaspiro[3.5]nonane hemioxalate | 1429056-28-9. (n.d.). Sigma-Aldrich.
- Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. (2025, October 17).
- 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate | 1429056-28-9. (n.d.). TCI Chemicals.
- 2-Oxa-7-azaspiro[3.5]nonane | C7H13NO | CID 21955284. (n.d.). PubChem.
- 7-Oxa-2-azaspiro(3.5)nonane | C7H13NO | CID 21030011. (n.d.). PubChem.
- Benchchem. (2025). Confirming the Stereochemistry of 2-Oxaspiro[3.
- Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. (2022, February 10). Royal Society of Chemistry.
- Monitoring Solid-Phase Reactions with Thin-Layer Chrom
- Benchchem. (2025). HPLC methods for the analysis of 2-Azaspiro[4.
- 7-oxa-2-azaspiro[3.5]nonane hydrochloride (C7H13NO). (n.d.). PubChemLite.
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 5. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. Rigid hindered N-heterocyclic carbene palladium precatalysts: synthesis, characterization and catalytic amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Oxa-2-azaspiro[3.5]nonane hemioxalate vs piperidine pharmacokinetic profile
7-Oxa-2-azaspiro[3.5]nonane Hemioxalate vs. Piperidine: A Pharmacokinetic and Physicochemical Comparison Guide
The transition from flat, two-dimensional heterocycles to three-dimensional spirocyclic architectures represents a paradigm shift in modern medicinal chemistry. For decades, piperidine has been a ubiquitous structural motif in drug discovery. However, its flat topography often leads to high lipophilicity, metabolic vulnerabilities, and off-target toxicities, such as hERG channel blockade[1].
To "escape from flatland," researchers increasingly utilize spirocyclic bioisosteres like 7-oxa-2-azaspiro[3.5]nonane . By introducing structural rigidity and an oxygen heteroatom, this spirocycle drastically alters the pharmacokinetic (PK) and physicochemical landscape of a lead compound. The hemioxalate salt form (CAS 1408076-09-4) is specifically employed to stabilize the amine, transforming a potentially volatile free base into a highly crystalline, bench-stable solid with optimal aqueous solubility for in vitro and in vivo assays[2].
This guide provides an objective, data-driven comparison of the pharmacokinetic profiles of piperidine and 7-oxa-2-azaspiro[3.5]nonane, supported by mechanistic insights and validated experimental protocols.
Comparative Pharmacokinetic & Physicochemical Profile
The incorporation of a spirocyclic moiety fundamentally modulates absorption, distribution, metabolism, and excretion (ADME) parameters. Table 1 summarizes the divergent profiles of piperidine-based compounds versus their 7-oxa-2-azaspiro[3.5]nonane analogues.
Table 1: Quantitative Comparison of Key Pharmacokinetic Parameters
| Parameter | Piperidine Core | 7-Oxa-2-azaspiro[3.5]nonane Core | Mechanistic Causality |
| Lipophilicity (LogD 7.4 ) | Baseline (Higher) | Reduced by ~0.5 to 1.0 units | The spiro-fusion and oxygen atom increase the polar surface area (PSA) and alter basicity, reducing hydrophobic bulk[3]. |
| Aqueous Solubility | Moderate | High | The hemioxalate salt and high Fsp3 character disrupt flat crystal lattice packing, enhancing solvation. |
| Metabolic Stability ( CLint ) | High Clearance Liability | Low to Moderate Clearance | Steric hindrance at the spirocenter shields adjacent α -carbons from CYP450-mediated oxidation[4]. |
| Cardiotoxicity (hERG) | High Liability | Significantly Reduced | The 3D bulk prevents the molecule from fitting into the narrow, hydrophobic hERG channel pore[1]. |
Mechanistic Insights: The Causality of Improved PK
-
Lipophilicity and "Adding Carbon to Lower LogD": It seems counterintuitive that adding carbon atoms to form a spirocycle lowers lipophilicity. However, the 7-oxa-2-azaspiro[3.5]nonane system alters the pKa of the basic nitrogen and introduces a strong dipole via the oxetane-like oxygen. This increases hydrophilicity, often lowering the LogD 7.4 by up to a full log unit compared to standard 6-membered rings[3].
-
Toxicity Mitigation: Piperidine rings are notorious for binding to off-target ion channels (e.g., sodium channels and the hERG potassium channel), leading to cardiotoxicity. Recent studies replacing the piperidine ring in bupivacaine with spirocyclic azetidines demonstrated a 5-fold reduction in toxicity and significantly less QRS interval widening in cardiac models[1].
Caption: Divergent toxicological pathways of piperidine vs. spirocyclic bioisosteres.
Experimental Protocols
To ensure data integrity, all pharmacokinetic evaluations must utilize self-validating systems. Below are the standardized protocols for assessing the comparative advantages of 7-oxa-2-azaspiro[3.5]nonane hemioxalate.
Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay
This assay determines the intrinsic clearance ( CLint ) of the compounds. The protocol incorporates internal standards and control compounds to validate the metabolic competency of the microsomes.
Step-by-Step Methodology:
-
Preparation: Dissolve 7-oxa-2-azaspiro[3.5]nonane hemioxalate and the piperidine analogue in DMSO to yield 10 mM stock solutions. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4).
-
Control Validation: Prepare parallel reactions using Verapamil (high clearance control) and Fluconazole (low clearance control) to validate the HLM batch activity.
-
Incubation: Combine 1 µM test compound with pooled HLMs (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).
-
Time-Course Sampling: At t=0,15,30,45,and 60 minutes, transfer 50 µL aliquots from the reaction mixture into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide) to instantly quench the reaction and precipitate proteins.
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Calculation: Plot the natural logarithm of the percentage of remaining parent compound against time to determine the half-life ( t1/2 ) and calculate CLint .
Caption: Self-validating in vitro microsomal stability workflow.
Protocol B: Lipophilicity (LogD 7.4 ) Determination via Shake-Flask LC-MS
Because the hemioxalate salt dissociates in aqueous media, the LogD must be measured at physiological pH to capture the partitioning of the relevant ionized/unionized species.
Step-by-Step Methodology:
-
Phase Saturation (Critical Step): Pre-saturate 1-octanol and 10 mM PBS (pH 7.4) by stirring them together vigorously for 24 hours. This prevents volume shifts during the actual experiment.
-
Sample Preparation: Dissolve the hemioxalate salt in the pre-saturated PBS to a concentration of 100 µM.
-
Partitioning: Add equal volumes (e.g., 500 µL) of the compound-laced PBS and pre-saturated 1-octanol into a glass vial.
-
Equilibration: Shake the vial mechanically at 300 rpm for 1 hour at 25°C, then centrifuge at 2000 rpm for 10 minutes to ensure complete phase separation.
-
Validation Control: Run a parallel assay using Propranolol (known LogD 7.4≈1.2 ) to validate the system's accuracy.
-
Quantification: Carefully sample both the aqueous and octanol layers. Dilute appropriately and analyze via LC-MS/MS. LogD 7.4 is calculated as Log10(Peak Areaoctanol/Peak Areaaqueous) .
Conclusion
Replacing a piperidine ring with 7-oxa-2-azaspiro[3.5]nonane is not merely a structural novelty; it is a calculated pharmacokinetic optimization. The spirocyclic core reliably lowers LogD, improves metabolic stability by shielding vulnerable C-H bonds, and mitigates off-target cardiotoxicity by disrupting flat hydrophobic interactions. Furthermore, utilizing the hemioxalate salt ensures that researchers can handle these advanced bioisosteres with high precision and reproducibility in the laboratory.
References
-
Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic ChemRxiv URL:[Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist ACS Medicinal Chemistry Letters URL:[Link]
Sources
A Comparative Guide to the Structural Validation of 7-Oxa-2-azaspiro[3.5]nonane Hemioxalate: A Case Study in Rigorous Analytical Practice
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential. This guide provides an in-depth, comparative analysis of the analytical methodologies for the structural validation of 7-Oxa-2-azaspiro[3.5]nonane hemioxalate, a novel spirocyclic scaffold with significant potential in medicinal chemistry.
The "escape from flatland" in drug design has spurred immense interest in three-dimensional molecular frameworks like spirocycles.[1] The incorporation of an oxetane ring, as seen in the 7-Oxa-2-azaspiro[3.5]nonane core, can favorably modulate properties such as aqueous solubility and metabolic stability.[2][3] Given these promising attributes, a rigorous and multi-faceted approach to structural validation is not just a formality but a scientific necessity.
This guide will delve into the gold standard of structural determination, single-crystal X-ray crystallography, and provide a comparative analysis with other powerful spectroscopic techniques. While a public crystal structure for the hemioxalate salt of 7-Oxa-2-azaspiro[3.5]nonane is not yet available, this guide will establish a robust framework for its validation, drawing upon established principles and data from closely related analogs.
The Definitive Proof: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] It provides a wealth of information, including bond lengths, bond angles, torsion angles, and the absolute configuration of chiral centers, which is invaluable for understanding structure-activity relationships (SAR).
Hypothetical X-ray Crystallography Workflow for 7-Oxa-2-azaspiro[3.5]nonane Hemioxalate
The journey from a synthesized compound to a validated crystal structure follows a meticulous process.
Figure 1: A typical workflow for the X-ray crystallographic validation of a small molecule.
Step-by-Step Experimental Protocol:
-
Crystal Growth: High-purity 7-Oxa-2-azaspiro[3.5]nonane hemioxalate would be dissolved in a suitable solvent or solvent mixture. Crystallization would be induced through techniques such as slow evaporation, vapor diffusion, or cooling. A successful outcome hinges on obtaining a single, well-ordered crystal of sufficient size and quality.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays from a diffractometer. As the crystal is rotated, a series of diffraction patterns are collected.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using methods like direct methods or Patterson synthesis. This initial model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters.
-
Validation: The final refined structure is rigorously validated using software like PLATON and the IUCr's checkCIF service.[5] This process checks for geometric consistency, missed symmetry, and other potential errors, ensuring the quality and reliability of the crystal structure.[5]
A Comparative Analysis: The Power of a Multi-Technique Approach
While X-ray crystallography provides the ultimate structural proof, it is not always feasible due to challenges in obtaining suitable crystals. Furthermore, a comprehensive validation relies on the convergence of data from multiple analytical techniques.[6]
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to grow. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), stereochemical relationships. | Provides detailed structural information in solution.[7] | Isomers can sometimes be difficult to distinguish without 2D NMR. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, requires very small sample amounts.[8] | Provides limited information on stereochemistry and connectivity. |
| Infrared (IR) Spectroscopy | Presence or absence of specific functional groups. | Fast, non-destructive, and versatile. | Provides limited information about the overall molecular skeleton. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7][9] For 7-Oxa-2-azaspiro[3.5]nonane hemioxalate, ¹H and ¹³C NMR would be essential.
Expected ¹H NMR Spectral Features:
-
Azetidine Ring Protons: Distinct signals for the protons on the four-membered ring.
-
Tetrahydropyran Ring Protons: A series of multiplets corresponding to the protons on the six-membered ring.
-
Spirocyclic Center: The absence of a proton at the spirocyclic carbon.
-
NH Proton: A potentially broad signal for the amine proton, the chemical shift of which would be dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
-
Unique signals for each carbon atom in the molecule, with their chemical shifts providing information about their electronic environment. The spirocyclic carbon would have a characteristic chemical shift.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively establish the connectivity between protons and carbons, confirming the spirocyclic framework.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.[7]
High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the exact mass of the protonated molecule, [M+H]⁺, with high precision. This allows for the unambiguous determination of the molecular formula, C₇H₁₃NO, for the free base.
Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can provide additional structural clues. For instance, cleavage of the rings could lead to characteristic fragment ions that support the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to identify the presence of key functional groups. For 7-Oxa-2-azaspiro[3.5]nonane hemioxalate, the IR spectrum would be expected to show characteristic absorption bands for:
-
N-H stretching: A peak in the region of 3300-3500 cm⁻¹.
-
C-H stretching: Peaks just below 3000 cm⁻¹.
-
C-O stretching (ether): A strong absorption in the 1050-1150 cm⁻¹ region.
-
Oxalate counterion: Characteristic absorptions for the carboxylate groups.
The Synergy of Techniques: A Logical Workflow
A robust structural validation does not rely on a single technique but rather on the convergence of evidence from multiple, independent methods.
Figure 2: Logical workflow for the comprehensive structural validation of a novel compound.
References
-
Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 143-153. Available from: [Link]
-
Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (2014). X-ray crystallography: assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 9(4), 371-382. Available from: [Link]
-
Bruno, I. J., Cole, J. C., Kessler, M., & Taylor, R. (2012). Validating and Understanding Ring Conformations Using Small Molecule Crystallographic Data. Journal of Chemical Information and Modeling, 52(3), 747-758. Available from: [Link]
-
Nworie, F. S., Oti, W. O., & Osele, F. I. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Asian Journal of Chemistry, 9(2), 1-19. Available from: [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 32-38. Available from: [Link]
-
van de Streek, J., & Neumann, M. A. (2010). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, 66(Pt 5), 544-558. Available from: [Link]
-
Structure elucidation. Taylor & Francis Online. Available from: [Link]
-
Thompson, E. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3), 001. Available from: [Link]
-
Validation of Experimental Crystal Structures. CCDC. Available from: [Link]
-
Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-268. Available from: [Link]
-
Michalska, W. Z., Halcovitch, N. R., & Coote, S. C. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(5), 784-787. Available from: [Link]
-
7-Oxa-2-azaspiro(3.5)nonane. PubChem. Available from: [Link]
-
Mousseau, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431-12458. Available from: [Link]
-
Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(35), 11624-11634. Available from: [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available from: [Link]
-
Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. Available from: [Link]
-
An improved synthesis of 2-oxa-7-azaspiro[8][10]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate. Available from: [Link]
-
7-oxa-2-azaspiro[3.5]nonane heMioxalate. NextSDS. Available from: [Link]
-
2-Oxa-7-azaspiro[3.5]nonane. PubChem. Available from: [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(18), 9181-9221. Available from: [Link]
-
Spirocyclic Oxetanes: Synthesis and Properties. ResearchGate. Available from: [Link]
-
Alshennawi, A. E., et al. (2022). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Journal of Pharmaceutical Negative Results, 13(S2), 1-8. Available from: [Link]
-
Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-2736. Available from: [Link]
-
Wijma, H. J., et al. (2015). X-ray crystallographic validation of structure predictions used in computational design for protein stabilization. Proteins: Structure, Function, and Bioinformatics, 83(5), 940-951. Available from: [Link]
-
Protein Structure Validation and Analysis with X-Ray Crystallography. SpringerLink. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review | Migration Letters [migrationletters.com]
- 5. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. rroij.com [rroij.com]
- 8. researchgate.net [researchgate.net]
- 9. jchps.com [jchps.com]
- 10. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling 7-Oxa-2-azaspiro[3.5]nonane hemioxalate
Safe Handling and Operational Guide for 7-Oxa-2-azaspiro[3.5]nonane Hemioxalate
As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets. Handling novel pharmaceutical intermediates requires a deep understanding of physicochemical properties and toxicological mechanisms. This guide provides a self-validating, step-by-step operational framework for handling 7-Oxa-2-azaspiro[3.5]nonane hemioxalate safely and efficiently.
Chemical Context & Toxicological Causality
7-Oxa-2-azaspiro[3.5]nonane hemioxalate (CAS: 1523571-04-1) is a highly valuable spirocyclic building block, frequently utilized in advanced drug discovery for synthesizing [1]. It is supplied as a hemioxalate salt to provide superior crystallinity and bench stability compared to its free-base counterpart[2].
However, the combination of a reactive amine and an oxalate counterion presents specific hazards that dictate our handling strategy:
-
The Azaspiro Moiety: Secondary amines are inherently basic and act as localized irritants. Contact with mucosal membranes or skin disrupts lipid bilayers, causing acute irritation[3].
-
The Hemioxalate Counterion: Oxalate salts present a severe systemic hazard. While they stabilize the amine, inhalation of fine oxalate dust leads to severe respiratory tract irritation[3]. Systemically, if absorbed or ingested, oxalate ions chelate physiological calcium, potentially leading to hypocalcemia or the precipitation of calcium oxalate crystals in renal tubules.
Quantitative Hazard and PPE Specifications
To establish a self-validating safety system, Personal Protective Equipment (PPE) must be selected based on quantitative permeability and specific hazard data. Do not proceed with operations until every validation step in the table below is confirmed.
| Hazard Class (GHS) | Toxicological Mechanism | Required PPE Specification | Self-Validation / Inspection Step |
| Eye Irrit. 2 (H319) | Direct mucosal irritation from amine/oxalate | ANSI Z87.1 tight-fitting safety goggles | Verify seal integrity around the eyes; ensure no gaps exist before entering the hood. |
| Skin Irrit. 2 (H315) | Lipid bilayer disruption; dermal absorption | Nitrile gloves (Min thickness: 0.11 mm) | Perform an air-inflation test on gloves to check for micro-tears prior to donning. |
| STOT SE 3 (H335) | Particulate deposition in respiratory tract | N95/P100 particulate respirator (if outside hood) | Conduct a positive/negative pressure seal check on the respirator mask. |
| Acute Tox. 4 (H302) | Systemic calcium chelation by oxalate | Flame-resistant, fluid-impermeable lab coat | Ensure coat cuffs are securely tucked under glove cuffs to eliminate exposed skin. |
Experimental Workflow: Safe Weighing and Transfer Protocol
Because 7-Oxa-2-azaspiro[3.5]nonane hemioxalate is a fine crystalline powder, the primary operational risk is aerosolization (dust generation)[4]. The following step-by-step methodology ensures zero-exposure transfer.
Step 1: Environmental Preparation
-
Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm).
-
Causality: Velocities below 80 fpm fail to capture fine oxalate dust, while velocities above 120 fpm create turbulent eddies that blow toxic powder out of the sash and into the operator's breathing zone.
-
-
Clear the workspace of incompatible materials, particularly strong oxidizing agents and strong acids, which can react with the salt to liberate toxic oxalic acid gas[5].
Step 2: Static Elimination
-
Pass a static-eliminating zero-ionizer over the analytical balance and the weighing spatulas.
-
Causality: Spirocyclic salts hold significant static charges. Eliminating static prevents the powder from repelling off the spatula and aerosolizing during transfer.
-
Step 3: Transfer and Weighing
-
Tare a pre-capped anti-static weigh boat or a direct-transfer reaction vial.
-
Using a micro-spatula, transfer the solid slowly. Keep the source bottle and the receiving vessel within 2 inches of each other to minimize the drop height.
-
Validation Check: The balance must return to absolute zero after taring, and the final weight must stabilize within 3 seconds. Fluctuations indicate draft interference or residual static drift, which must be corrected before proceeding.
-
Cap the receiving vessel immediately after the target mass is reached, before removing it from the fume hood.
Step 4: Decontamination
-
Wipe down the balance and spatulas with a damp, lint-free cloth (using water or 70% ethanol).
-
Causality: Wet-wiping traps the water-soluble oxalate particulates. Dry brushing would launch them into the ambient air, causing immediate respiratory hazards.
-
Spill Response and Disposal Plan
In the event of a spill, containment must prioritize the prevention of airborne dust[5].
-
Isolate: Stop ventilation turbulence immediately by lowering the fume hood sash to 2 inches. Do not turn off the hood.
-
Wet-Wipe Method: Do NOT sweep. Spray a disposable absorbent pad with water and gently lay it over the spilled powder.
-
Causality: Oxalate salts are highly water-soluble; wetting them prevents aerosolization and dissolves the hazard into the pad.
-
-
Collect: Carefully lift the pad, capturing the dissolved salt, and place it into a sealable hazardous waste bag.
-
Neutralize: Wipe the surface with a dilute sodium bicarbonate solution to neutralize any residual acidic hemioxalate, followed by a final water rinse.
-
Disposal: Label the container as "Hazardous Waste: Toxic Organic Salt (Oxalate)" and dispose of it according to institutional and environmental regulations[5].
Workflow Visualization
The following decision tree maps the logical relationships between operational setup, execution, and emergency spill response.
Fig 1: Operational workflow and spill response logic for handling spirocyclic oxalate salts.
References
- Title: New isoxazolyl ether derivatives as gaba a alpha5 pam (Patent WO2019238633A1)
-
Title: Working with Hazardous Chemicals - Organic Syntheses Source: Organic Syntheses URL: [Link]
-
Title: POTASSIUM OXALATE - Handling Precautions Source: Ataman Kimya URL: [Link]
-
Title: 2-Oxa-6-azaspiro(3.3)heptane hemioxalate (Hazard Data) Source: PubChem URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
